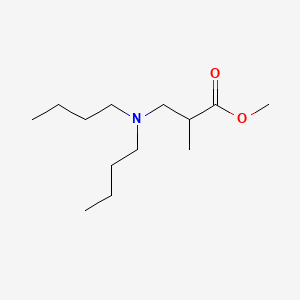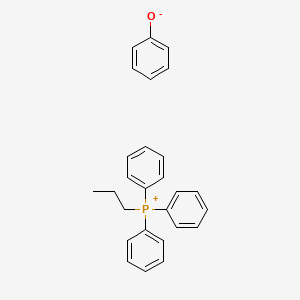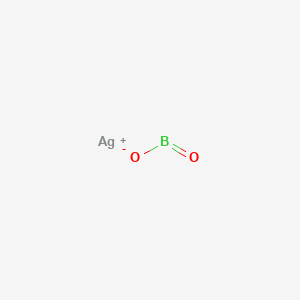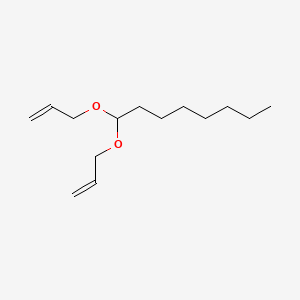
1,1-Bis(allyloxy)octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Bis(allyloxy)octane is an organic compound with the molecular formula C14H26O2 It is a diallyl ether derivative of octane, characterized by the presence of two allyloxy groups attached to the first carbon of the octane chain
准备方法
Synthetic Routes and Reaction Conditions
1,1-Bis(allyloxy)octane can be synthesized through the reaction of octanal with allyl alcohol in the presence of an acid catalyst. The reaction proceeds via the formation of an acetal intermediate, which is subsequently converted to the desired product. The general reaction scheme is as follows:
[ \text{Octanal} + 2 \text{Allyl alcohol} \xrightarrow{\text{Acid catalyst}} 1,1-\text{Bis(allyloxy)octane} ]
The reaction conditions typically involve heating the reactants under reflux in the presence of an acid catalyst such as p-toluenesulfonic acid or sulfuric acid. The reaction is usually carried out in an inert solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the process by providing a reusable and easily separable catalyst.
化学反应分析
Types of Reactions
1,1-Bis(allyloxy)octane undergoes various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The allyloxy groups can participate in nucleophilic substitution reactions, leading to the formation of new carbon-oxygen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) or alkoxides (e.g., sodium methoxide) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of octanal or octanoic acid.
Reduction: Formation of 1,1-bis(allyloxy)octanol.
Substitution: Formation of 1,1-bis(halogenated)octane or 1,1-bis(alkoxylated)octane.
科学研究应用
1,1-Bis(allyloxy)octane has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the formation of polymers and resins.
Materials Science: The compound is used in the development of advanced materials, including coatings and adhesives, due to its ability to undergo polymerization reactions.
Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicinal Chemistry: The compound is investigated for its potential use in drug delivery systems and as a building block for the synthesis of bioactive molecules.
作用机制
The mechanism of action of 1,1-Bis(allyloxy)octane primarily involves its ability to undergo polymerization and other chemical transformations. The allyloxy groups can participate in radical or ionic polymerization reactions, leading to the formation of cross-linked polymer networks. These reactions are often initiated by heat, light, or chemical initiators such as peroxides.
相似化合物的比较
Similar Compounds
- 1,1-Bis(methoxy)octane
- 1,1-Bis(ethoxy)octane
- 1,1-Bis(propyloxy)octane
Comparison
1,1-Bis(allyloxy)octane is unique due to the presence of allyloxy groups, which impart distinct reactivity compared to other dialkoxy derivatives. The allyloxy groups can undergo additional reactions such as polymerization and cross-linking, making the compound more versatile in applications related to materials science and organic synthesis. In contrast, other dialkoxy derivatives like 1,1-Bis(methoxy)octane or 1,1-Bis(ethoxy)octane may have more limited reactivity and applications.
属性
CAS 编号 |
71617-17-9 |
|---|---|
分子式 |
C14H26O2 |
分子量 |
226.35 g/mol |
IUPAC 名称 |
1,1-bis(prop-2-enoxy)octane |
InChI |
InChI=1S/C14H26O2/c1-4-7-8-9-10-11-14(15-12-5-2)16-13-6-3/h5-6,14H,2-4,7-13H2,1H3 |
InChI 键 |
GPLKLPLXSJSSJE-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(OCC=C)OCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


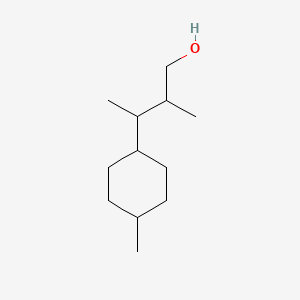
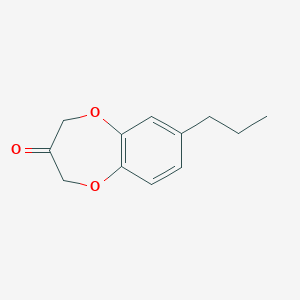

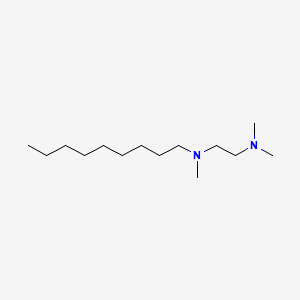
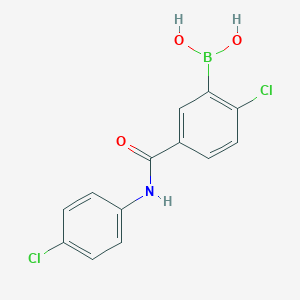
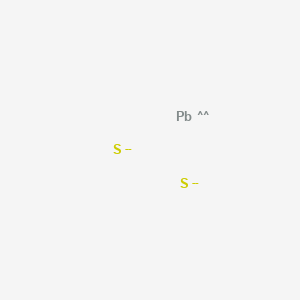
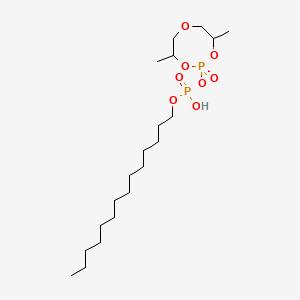
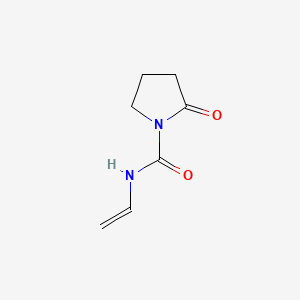
![7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane](/img/structure/B12650020.png)
